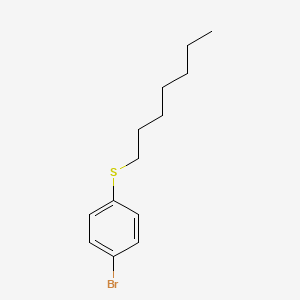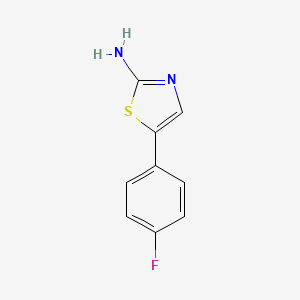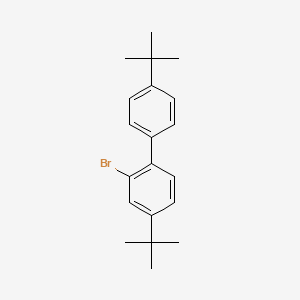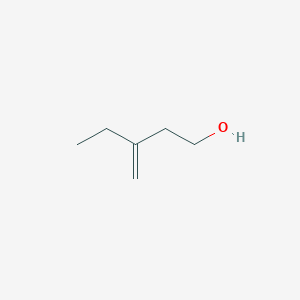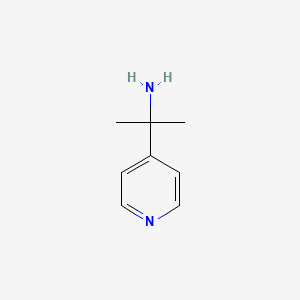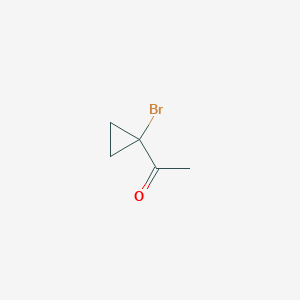![molecular formula C14H16N2O B1338631 2-{[(2-Aminophenyl)methoxy]methyl}aniline CAS No. 74808-61-0](/img/structure/B1338631.png)
2-{[(2-Aminophenyl)methoxy]methyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(2-Aminophenyl)methoxy]methyl}aniline” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . The compound is in powder form .
Molecular Structure Analysis
The molecular structure of “2-{[(2-Aminophenyl)methoxy]methyl}aniline” contains a total of 34 bonds; 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), and 1 ether (aliphatic) .
Chemical Reactions Analysis
While specific chemical reactions involving “2-{[(2-Aminophenyl)methoxy]methyl}aniline” are not available, aniline-based compounds are known to undergo a variety of reactions. For instance, aniline-based triarylmethanes can be synthesized through the double Friedel-Crafts reaction of commercial aldehydes and anilines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(2-Aminophenyl)methoxy]methyl}aniline” include a melting point of 67-69°C . It is a powder at room temperature .
科学的研究の応用
Synthesis of Triarylmethanes
2-{[(2-Aminophenyl)methoxy]methyl}aniline: is used in the synthesis of triarylmethanes (TRAMs), which are valuable pharmacophores with diverse biological activities . The compound can undergo Friedel-Crafts reactions to form TRAMs, which are found in natural products and utilized as photochromic agents, dyes, fluorescent probes, and building blocks in synthesis .
Material Science Applications
The primary aniline-based TRAMs derived from this compound are employed as monomers for the preparation of polyamides. These polyamides have several applications in material science due to their structural versatility and functional group compatibility .
Biological Activity
Aniline-based TRAMs, including those synthesized from 2-{[(2-Aminophenyl)methoxy]methyl}aniline , exhibit a range of biological activities. They are studied for their potential use in medicinal chemistry as they can be precursors for various biologically active molecules .
Catalysis
This compound can be used in Brönsted acidic ionic liquid catalyzed reactions. Such catalysts are powerful tools in organic synthesis, particularly in solvent-free conditions, which is beneficial for green chemistry applications .
Dye and Pigment Industry
Due to its ability to form colorful TRAMs, 2-{[(2-Aminophenyl)methoxy]methyl}aniline is of interest in the dye and pigment industry. It can lead to the development of new dyes with specific properties for textiles and inks .
Fluorescent Probes
The compound’s derivatives can be used to create fluorescent probes. These probes are essential in biochemistry and molecular biology for imaging and studying biological processes at the molecular level .
Photochromic Agents
TRAMs derived from 2-{[(2-Aminophenyl)methoxy]methyl}aniline can be used as photochromic agents. These agents change color upon exposure to light and have applications in smart windows and sunglasses .
Advanced Pharmaceutical Intermediates
The amino and hydroxy groups on the benzene rings of the TRAMs synthesized from this compound can be easily converted into various functional groups. This makes it a valuable intermediate in the synthesis of advanced pharmaceuticals .
Safety and Hazards
The safety information for “2-{[(2-Aminophenyl)methoxy]methyl}aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
特性
IUPAC Name |
2-[(2-aminophenyl)methoxymethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJBQSXXLJETCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Aminophenyl)methoxy]methyl}aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

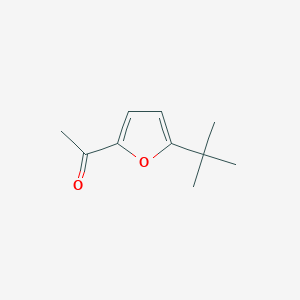
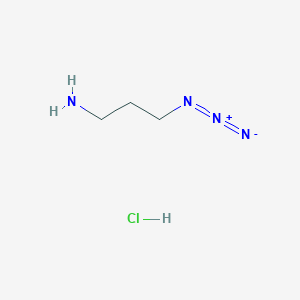


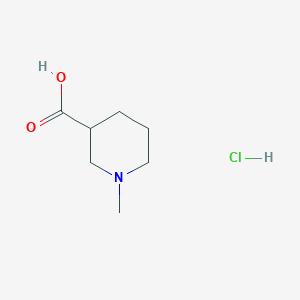
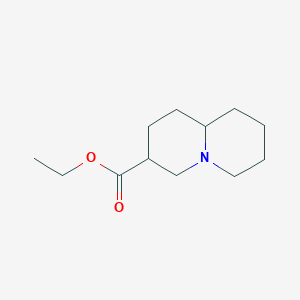
![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)
